molecular formula C12H20O B1609433 2-trans-6-cis-Dodecadienal CAS No. 21662-13-5

2-trans-6-cis-Dodecadienal

Cat. No.: B1609433
CAS No.: 21662-13-5
M. Wt: 180.29 g/mol
InChI Key: VPEGROOEBNSCCL-JFEAUALZSA-N
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Description

2-trans-6-cis-Dodecadienal: is an organic compound with the molecular formula C12H20O . It is a polyunsaturated fatty aldehyde known for its distinctive aroma, which is described as having green, citrus, and fatty notes. This compound is commonly used as a flavor and fragrance agent in various food and cosmetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-trans-6-cis-Dodecadienal typically involves the aldol condensation of hexanal with acrolein, followed by selective hydrogenation to achieve the desired trans-cis configuration. The reaction conditions often include the use of a base catalyst such as sodium hydroxide and controlled temperature to ensure the formation of the desired isomer.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The final product is purified through distillation and crystallization to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-trans-6-cis-Dodecadienal can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-trans-6-cis-Dodecadienal is used as a model compound in studies of aldehyde reactivity and stereochemistry. Its unique structure makes it an interesting subject for research in organic synthesis and reaction mechanisms.

Biology: In biological research, this compound is studied for its role in cell signaling and its potential effects on cellular processes. It is also used in studies of olfactory receptors due to its distinctive aroma.

Industry: In the fragrance and flavor industry, this compound is used to impart green, citrus, and fatty notes to various products, including perfumes, soaps, and food items .

Mechanism of Action

The mechanism of action of 2-trans-6-cis-Dodecadienal involves its interaction with olfactory receptors, which are responsible for detecting its distinctive aroma. At the molecular level, the compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its scent.

In biological systems, this compound can also interact with cellular membranes and proteins, potentially affecting cell signaling pathways and metabolic processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    2-trans-4-cis-Dodecadienal: Another isomer with a different double bond configuration, resulting in a slightly different aroma profile.

    2-trans-6-trans-Dodecadienal: This compound has both double bonds in the trans configuration, leading to different chemical reactivity and sensory properties.

    2-cis-6-cis-Dodecadienal: Both double bonds are in the cis configuration, which significantly alters its physical and chemical properties.

Uniqueness: 2-trans-6-cis-Dodecadienal is unique due to its specific double bond configuration, which imparts distinct olfactory characteristics and reactivity. This makes it particularly valuable in the flavor and fragrance industry, as well as in scientific research focused on stereochemistry and aldehyde reactivity .

Properties

IUPAC Name

(2E,6Z)-dodeca-2,6-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,10-12H,2-5,8-9H2,1H3/b7-6-,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEGROOEBNSCCL-JFEAUALZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885173
Record name 2,6-Dodecadienal, (2E,6Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light pale yellow liquid; faint fatty aroma
Record name 2-trans-6-cis-Dodecadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1206/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

130.00 to 131.00 °C. @ 5.00 mm Hg
Record name 2-trans-6-cis-Dodecadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in fat; Insoluble in water, soluble (in ethanol)
Record name 2-trans-6-cis-Dodecadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1206/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.987-0.993
Record name 2-trans-6-cis-Dodecadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1206/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

21662-13-5
Record name (2E,6Z)-2,6-Dodecadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21662-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,6-Dodecadienal, (2E,6Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021662135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dodecadienal, (2E,6Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dodecadienal, (2E,6Z)-
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URL https://comptox.epa.gov/dashboard/DTXSID60885173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,6Z)-dodeca-2,6-dienal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DODECADIENAL, (2E,6Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CPL2532NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-trans-6-cis-Dodecadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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